Cas no 63122-37-2 (N-(prop-2-en-1-yl)thiophene-2-carboxamide)

N-(prop-2-en-1-yl)thiophene-2-carboxamide structure
63122-37-2 structure
商品名:N-(prop-2-en-1-yl)thiophene-2-carboxamide
CAS番号:63122-37-2
MF:C8H9NOS
メガワット:167.228
CID:4082159
PubChem ID:4147555

N-(prop-2-en-1-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxamide, N-2-propenyl-
    • 2-Thiophenecarboxamide, N-2-propen-1-yl-
    • N-(prop-2-en-1-yl)thiophene-2-carboxamide
    • 63122-37-2
    • DB-211786
    • N-Allyl-2-thiophenecarboxamide
    • N-prop-2-enylthiophene-2-carboxamide
    • AKOS003800754
    • N-allylthiophene-2-carboxamide
    • F6541-3129
    • N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE
    • SCHEMBL1520699
    • インチ: InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10)
    • InChIKey: YGECLJXFUPJOFH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 167.04048508Da
  • どういたいしつりょう: 167.04048508Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 57.3Ų

N-(prop-2-en-1-yl)thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6541-3129-30mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
30mg
$178.5 2023-09-08
Life Chemicals
F6541-3129-75mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
75mg
$312.0 2023-09-08
Life Chemicals
F6541-3129-100mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
100mg
$372.0 2023-09-08
Enamine
BBV-39133769-1g
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2 95%
1g
$492.0 2023-10-28
Life Chemicals
F6541-3129-5mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
5mg
$103.5 2023-09-08
Life Chemicals
F6541-3129-50mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
50mg
$240.0 2023-09-08
Life Chemicals
F6541-3129-1mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
1mg
$81.0 2023-09-08
Enamine
BBV-39133769-2.5g
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2 95%
2.5g
$1020.0 2023-10-28
Life Chemicals
F6541-3129-10μmol
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6541-3129-4mg
N-(prop-2-en-1-yl)thiophene-2-carboxamide
63122-37-2
4mg
$99.0 2023-09-08

N-(prop-2-en-1-yl)thiophene-2-carboxamide 関連文献

N-(prop-2-en-1-yl)thiophene-2-carboxamideに関する追加情報

Recent Advances in the Study of N-(prop-2-en-1-yl)thiophene-2-carboxamide (CAS: 63122-37-2): A Comprehensive Research Brief

N-(prop-2-en-1-yl)thiophene-2-carboxamide (CAS: 63122-37-2) is a thiophene-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief aims to provide an overview of the latest advancements in the study of this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The findings discussed herein are derived from recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the information presented.

The compound, characterized by its thiophene-2-carboxamide scaffold and an allyl (prop-2-en-1-yl) substituent, has been explored for its unique chemical properties and interactions with biological targets. Recent studies have highlighted its role as a versatile intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor modulation. The structural features of N-(prop-2-en-1-yl)thiophene-2-carboxamide make it an attractive candidate for further derivatization and optimization in drug development pipelines.

One of the key areas of research involving this compound is its potential as a kinase inhibitor. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of N-(prop-2-en-1-yl)thiophene-2-carboxamide exhibit moderate to strong inhibitory activity against specific kinase targets, suggesting a promising avenue for further investigation. These findings are supported by molecular docking studies, which reveal favorable binding interactions between the compound and the active sites of target kinases.

In addition to its kinase inhibitory properties, N-(prop-2-en-1-yl)thiophene-2-carboxamide has also been investigated for its antimicrobial potential. Recent screenings against a panel of bacterial and fungal pathogens have shown that certain analogs of this compound possess significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of cell wall synthesis, although further studies are needed to elucidate the precise molecular targets and pathways involved.

The synthesis of N-(prop-2-en-1-yl)thiophene-2-carboxamide and its derivatives has also seen notable advancements. Recent publications describe improved synthetic routes that offer higher yields and greater selectivity, enabling more efficient scale-up for preclinical and clinical studies. Green chemistry approaches, such as the use of catalytic systems and solvent-free conditions, have been employed to minimize environmental impact while maintaining high product purity. These methodological improvements are critical for the compound's transition from laboratory-scale research to industrial applications.

Despite these promising developments, challenges remain in the optimization of N-(prop-2-en-1-yl)thiophene-2-carboxamide for therapeutic use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the allyl substituent and the thiophene core to enhance pharmacokinetic properties while retaining biological activity. Computational modeling and high-throughput screening are being leveraged to accelerate this optimization process.

In conclusion, N-(prop-2-en-1-yl)thiophene-2-carboxamide (CAS: 63122-37-2) represents a compound of significant interest in the field of medicinal chemistry. Its diverse biological activities, coupled with advancements in synthetic methodologies, position it as a valuable scaffold for the development of novel therapeutics. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in addressing unmet medical needs. This brief underscores the importance of continued investment in the study of this and related compounds to unlock their full potential in drug discovery and development.

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